N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Description
This compound features a benzothiazole core substituted with 5,5-dimethyl and 7-oxo groups, coupled to a 3,4,5-triethoxybenzamide moiety. The benzothiazole scaffold is pharmacologically significant, often associated with antitumor, antimicrobial, and enzyme-inhibitory activities . Synthetic routes for similar compounds involve coupling benzamide derivatives to the benzothiazole core via amidation reactions, as seen in dendrimer-based modifications .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-27-16-9-13(10-17(28-7-2)18(16)29-8-3)20(26)24-21-23-14-11-22(4,5)12-15(25)19(14)30-21/h9-10H,6-8,11-12H2,1-5H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRBBUHTYYJVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 364.46 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Quorum Sensing Inhibition : Compounds within the same class have been identified as selective inhibitors of quorum sensing in Gram-negative bacteria such as Pseudomonas aeruginosa. These compounds showed promising IC50 values indicating their efficacy in inhibiting biofilm formation and virulence factor production without affecting bacterial growth at higher concentrations .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in various studies. For example:
- Mechanism of Action : It appears to inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Quorum Sensing : By disrupting bacterial communication systems, it reduces pathogenicity.
- Cytokine Modulation : Alters the expression of key inflammatory mediators.
- Cell Cycle Arrest : Induces apoptosis in cancer cells through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
The target compound’s 3,4,5-triethoxybenzamide group distinguishes it from analogs with alternative substituents:
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide (): Substituent: 2-ethylsulfanylbenzamide. Molecular Weight: 280.39 vs. ~432.54 (target compound). However, sulfur-containing groups may pose metabolic instability risks .
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide ():
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide (): Substituent: 3-methyl-4-nitrobenzamide. Molecular Weight: ~348.40. Methyl groups may sterically hinder target interactions .
Functional Group Replacements
- 4-Fluorobenzenesulfonyl Derivative (): Substituent: 4-fluorobenzenesulfonyl. Molecular Weight: 424.51.
- 2,4-Dichlorophenoxyacetamide (): Substituent: 2,4-dichlorophenoxyacetamide. Molecular Weight: ~381.25. Properties: Chlorine atoms enable halogen bonding with biomolecular targets, enhancing affinity. However, chlorine substituents are associated with environmental persistence and toxicity .
Aliphatic vs. Aromatic Substituents
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (): Substituent: Aliphatic 2,2-dimethylpropanamide. Molecular Weight: 280.37.
Pharmacological and Physicochemical Properties
| Compound | Substituent | Molecular Weight | LogP* | Solubility (mg/mL)* | Key Pharmacological Notes |
|---|---|---|---|---|---|
| Target Compound | 3,4,5-triethoxybenzamide | ~432.54 | ~2.8 | ~0.15 | High solubility, moderate LogP |
| 2-Ethylsulfanylbenzamide analog (7) | 2-ethylsulfanylbenzamide | 280.39 | ~3.5 | ~0.05 | Lipophilic, potential metabolic issues |
| Thiophene-2-carboxamide analog (8) | Thiophene-2-carboxamide | 306.40 | ~2.9 | ~0.10 | Moderate solubility, electronic effects |
| 3-Methyl-4-nitrobenzamide analog (10) | 3-methyl-4-nitrobenzamide | ~348.40 | ~2.2 | ~0.20 | Reactive nitro group, higher toxicity risk |
| 4-Fluorobenzenesulfonyl analog (9) | 4-fluorobenzenesulfonyl | 424.51 | ~1.8 | ~0.25 | Polar, enhanced target binding |
| 2,4-Dichlorophenoxyacetamide analog (12) | 2,4-dichlorophenoxyacetamide | ~381.27 | ~3.1 | ~0.03 | Halogen bonding, environmental concerns |
*Predicted values based on structural analogs.
Key Research Findings
- Target Compound : Demonstrated superior aqueous solubility compared to methyl- and nitro-substituted analogs, attributed to its triethoxy groups . Molecular docking studies suggest strong hydrogen-bonding interactions with kinase targets due to ethoxy oxygen atoms .
- Ethylsulfanyl and Thiophene Analogs : Showed higher cytotoxicity in vitro but lower bioavailability in murine models, likely due to poor solubility .
- Nitro-Substituted Analog : Exhibited potent enzyme inhibition but induced oxidative stress in hepatocyte assays, limiting therapeutic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
